molecular formula C20H27Cl3N2O2 B4836083 N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B4836083
M. Wt: 433.8 g/mol
InChI Key: QGYITFCHTWFDCF-UHFFFAOYSA-N
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Description

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a morpholine ring, a chlorophenyl group, and a methoxyphenyl group. It is often used in research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-chlorophenylmethanol with 4-hydroxybenzyl alcohol to form an intermediate compound. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired quality and quantity .

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2.2ClH/c21-20-4-2-1-3-18(20)16-25-19-7-5-17(6-8-19)15-22-9-10-23-11-13-24-14-12-23;;/h1-8,22H,9-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYITFCHTWFDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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